2,6-Dibromo-4-chlorobenzo[d]thiazole
Description
Properties
Molecular Formula |
C7H2Br2ClNS |
|---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
2,6-dibromo-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |
InChI Key |
HNIPBNKQQPADKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)Br)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Regioselective Halogenation Strategies
Sequential Bromination-Chlorination of Preformed Benzothiazoles
The most direct route involves brominating 4-chlorobenzo[d]thiazole at positions 2 and 6. As demonstrated in the synthesis of 2,6-dibromobenzothiazole (CN105198834A), N-bromosuccinimide (NBS) with titanium dioxide (TiO₂) catalysis in chloroform achieves 76.9% yield under reflux (45–55°C, 9–15 hours). Adapting this protocol to 4-chlorobenzo[d]thiazole requires evaluating the chlorine substituent’s electronic effects. The electron-withdrawing chlorine at position 4 deactivates the ring, potentially slowing bromination but enhancing regioselectivity due to the thiazole sulfur’s meta-directing influence.
Key Experimental Parameters (Table 1):
This method’s scalability is proven by the patent’s emphasis on industrial applicability, though yields for the 4-chloro analog may require optimization.
Simultaneous Halogenation via Electrophilic Aromatic Substitution
An alternative approach employs bromine gas (Br₂) and sulfur dibromide (SBr₂) for dibromination, as seen in thiadiazole syntheses (US3391152A). While this method achieves 3,4-dibromo-1,2,5-thiadiazole in one step, adapting it to benzothiazoles necessitates careful control to prevent over-halogenation. The 4-chloro group could be introduced beforehand via chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) under Lewis acid catalysis (e.g., FeCl₃). However, competing reactions between bromine and chlorine electrophiles may complicate product isolation.
Ring-Closing Approaches with Pre-Halogenated Intermediates
Cyclization of 4-Chloro-2,6-dibromoaniline Derivatives
Constructing the benzothiazole ring from a pre-halogenated benzene backbone avoids post-cyclization halogenation challenges. For example, 4-chloro-2,6-dibromo-2-aminothiophenol can undergo cyclization with cyanogen bromide (BrCN) or thiourea to form the thiazole ring (Scheme 1):
$$
\text{4-Cl-2,6-Br-C₆H₂(NH₂)(SH)} + \text{BrCN} \xrightarrow{\Delta} \text{2,6-Dibromo-4-chlorobenzo[d]thiazole} + \text{NH₃}
$$
This method’s success hinges on the availability of the trihalogenated aminothiophenol precursor, which may require multi-step synthesis involving:
- Nitration of 4-chlorothiophenol
- Bromination at positions 2 and 6
- Reduction of the nitro group to amine
Oxidative Cyclization of Mercaptoaryl Triazoles
Recent advances in benzothiazolo[2,3-c]triazole synthesis highlight dimethyl sulfoxide (DMSO) -mediated oxidation as a route to fused thiazoles. Applying this to a 4-chloro-2,6-dibromophenyl mercaptan intermediate could yield the target compound via disulfide formation and subsequent cyclization:
$$
\text{4-Cl-2,6-Br-C₆H₂(SH)} \xrightarrow{\text{DMSO, 100°C}} \text{Disulfide} \xrightarrow{\text{Base}} \text{this compound}
$$
This method’s efficiency (83% yield in analogous systems) and mild conditions make it promising but untested for trihalogenated substrates.
Post-Functionalization of Brominated Benzothiazoles
Chlorination via Directed Ortho Metalation
Introducing chlorine after dibromination leverages directing-group strategies. Using lithium diisopropylamide (LDA) , the thiazole nitrogen can direct metalation to position 4, followed by quenching with hexachloroethane (C₂Cl₆) :
$$
\text{2,6-Dibromobenzo[d]thiazole} \xrightarrow{\text{LDA, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{C₂Cl₆}} \text{this compound}
$$
This approach avoids competing bromine substitution but requires anhydrous conditions and low temperatures, complicating scale-up.
Comparative Analysis of Methodologies (Table 2)
Mechanistic Insights and Reaction Optimization
Solvent Effects on Cyclization
Chloroform’s low polarity (dielectric constant = 4.8) minimizes side reactions during bromination. In contrast, DMSO’s high polarity (dielectric constant = 47) facilitates disulfide formation and subsequent cyclization, though it may solubilize halogenated intermediates differently.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-chlorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove halogen atoms, resulting in different structural analogs.
Substitution: Halogen atoms on the ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Derivatives with fewer halogen atoms, such as dihalo or monohalo compounds.
Substitution Products: Functionalized derivatives with hydroxyl, amino, or other substituents.
Scientific Research Applications
2,6-Dibromo-4-chlorobenzo[d]thiazole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound's derivatives are investigated for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,6-Dibromo-4-chlorobenzo[d]thiazole is structurally similar to other halogenated benzo[d]thiazoles, such as 4,7-dibromo-2-chlorobenzo[d]thiazole and 4,6-dibromo-2-chlorobenzo[d]thiazole. These compounds share the same core structure but differ in the positions of the halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Key Compounds:
2,6-Substituted Benzo[d]thiazole Analogues (e.g., 2,6-dichloro-4-nitrobenzo[d]thiazole): Activity: Demonstrated potent antimosquito activity against Anopheles arabiensis, with LC₅₀ values < 10 ppm . Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) at positions 2 and 6 enhance larvicidal efficacy by increasing electrophilicity and membrane permeability .
2,4-Substituted Benzo[d]thiazole Analogues (e.g., 2-bromo-4-methylbenzo[d]thiazole):
- Activity : Moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) but weaker than 2,6-substituted derivatives .
- SAR : Methyl groups at position 4 reduce steric hindrance, improving solubility but diminishing target affinity compared to halogenated analogues .
Thiazole-Antibiotic Hybrids (e.g., thiazole-glycopeptide conjugates):
Table 1: Comparative Analysis of Benzo[d]thiazole Derivatives
- Electronic Effects : Bromine and chlorine substituents in this compound increase ring electrophilicity compared to methyl or methoxy groups, favoring interactions with nucleophilic residues in enzymes or receptors .
- Synthetic Challenges: Multi-halogenation steps (e.g., sequential bromination/chlorination) require precise temperature control to avoid overhalogenation, unlike simpler alkylation methods used for non-halogenated analogues .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-Dibromo-4-chlorobenzo[d]thiazole, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : A microwave-assisted three-component condensation reaction using substituted arylaldehydes, amino-halogenated benzothiazoles, and hydroxyquinoline derivatives in aqueous NaCl (10% w/v) has been effective for synthesizing structurally similar 2,6-substituted benzo[d]thiazoles. Key parameters include microwave irradiation time (5–10 min), solvent selection (ethanol/water mixtures), and post-synthesis purification via recrystallization or column chromatography to improve purity . For halogenated derivatives, controlled chlorination/bromination of precursor molecules under inert atmospheres can enhance regioselectivity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns, with halogenated protons typically appearing downfield (δ 7.5–8.5 ppm). Fourier-Transform Infrared (FTIR) spectroscopy confirms C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺) with isotopic patterns matching bromine/chlorine ratios. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings, given its halogenated structure?
- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, goggles) to avoid inhalation or dermal contact. Store in airtight containers away from light/moisture to prevent degradation. Emergency protocols should include immediate ethanol rinsing for skin exposure and activated charcoal for accidental ingestion. Toxicity data for analogous compounds suggest limited acute effects but unknown chronic risks, necessitating strict exposure logs .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound to guide synthetic modifications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) optimize molecular geometries and predict frontier molecular orbitals. For halogenated thiazoles, electron-withdrawing substituents lower the LUMO energy, enhancing electrophilic reactivity. Hirshfeld surface analysis maps steric interactions, aiding in designing regioselective substitutions .
Q. What experimental strategies address low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Optimize stepwise halogenation: Bromination prior to chlorination reduces steric hindrance. Solvent screening (e.g., DMSO for polar intermediates) and catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) improve efficiency. For cyclization steps, refluxing in absolute ethanol with glacial acetic acid as a proton donor enhances Schiff base formation yields (~65%) .
Q. How do steric and electronic effects of bromo/chloro substituents influence the regioselectivity of nucleophilic aromatic substitution in this compound?
- Methodological Answer : Bromine’s larger atomic radius creates steric barriers at the 2- and 6-positions, directing nucleophiles to the 4-chloro position. Electron-withdrawing effects from halogens activate the thiazole ring for SNAr, with meta-directing behavior observed in cross-coupling reactions. Kinetic studies using ¹H NMR monitoring can track substitution progress .
Q. What methodologies resolve contradictions between computational predictions and experimental results in the biological activity of halogenated thiazoles?
- Methodological Answer : Combine in vitro assays (e.g., antimicrobial disk diffusion) with molecular docking to validate binding affinities. For discrepancies in IC₅₀ values, revise computational models by incorporating solvent effects (PCM) or protein flexibility. Meta-analyses of thiazole derivative libraries identify structural outliers affecting activity correlations .
Q. What catalytic systems show promise for Suzuki-Miyaura couplings with this compound while maintaining halogen selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
